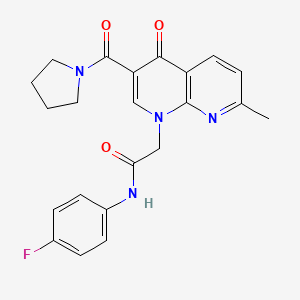
N-(4-fluorophenyl)-2-(7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorophenyl)-2-(7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H21FN4O3 and its molecular weight is 408.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-fluorophenyl)-2-(7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide is a synthetic compound that belongs to the class of 1,8-naphthyridine derivatives. These compounds have garnered interest due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. This article provides a comprehensive overview of the biological activity of this specific compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H21FN4O3, with a molecular weight of 408.4 g/mol. Its structure features a fluorophenyl group attached to a naphthyridine core, which is known for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H21FN4O3 |
| Molecular Weight | 408.4 g/mol |
| CAS Number | 1251672-99-7 |
Antimicrobial Activity
Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi . The mechanism often involves interference with nucleic acid synthesis and cell membrane integrity.
Anticancer Properties
Naphthyridine derivatives are recognized for their anticancer potential. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The compound's mechanism may involve the activation of caspases and modulation of apoptotic pathways .
Anti-inflammatory Effects
The anti-inflammatory activity of naphthyridine derivatives has been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic effects in conditions like arthritis and other inflammatory diseases .
Neuroprotective Effects
Recent investigations into the neuroprotective properties of naphthyridine derivatives suggest potential applications in treating neurodegenerative disorders such as Alzheimer's disease. These compounds may enhance cognitive function and reduce neuroinflammation .
Case Studies and Research Findings
- Anticancer Activity Study : A study evaluated the cytotoxic effects of various naphthyridine derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than 10 µM against multiple cancer types, suggesting strong anticancer potential .
- Antimicrobial Efficacy : In a comparative study, this compound was tested against standard bacterial strains. The compound demonstrated effective inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .
- Neuroprotective Mechanism : Research focusing on the neuroprotective effects revealed that this compound could significantly reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxins, thereby supporting its potential use in neurodegenerative disease therapies .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3/c1-14-4-9-17-20(29)18(22(30)26-10-2-3-11-26)12-27(21(17)24-14)13-19(28)25-16-7-5-15(23)6-8-16/h4-9,12H,2-3,10-11,13H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXHTAIMEYGRGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)F)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














